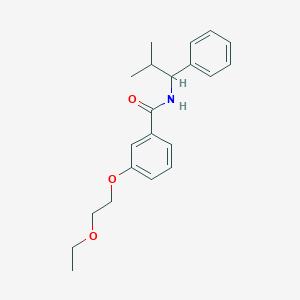
3-(2-ethoxyethoxy)-N-(2-methyl-1-phenylpropyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-ethoxyethoxy)-N-(2-methyl-1-phenylpropyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as EPPB and is classified as a small molecule inhibitor of protein-protein interactions. EPPB has been shown to have promising results in the treatment of various diseases, including cancer and viral infections.
作用机制
EPPB acts as a small molecule inhibitor of protein-protein interactions. The compound binds to a specific site on the oncoprotein MDM2, which prevents its interaction with the tumor suppressor protein p53. This leads to the activation of p53, which induces cell cycle arrest and apoptosis in cancer cells. EPPB also inhibits the replication of viruses by targeting specific viral proteins.
Biochemical and Physiological Effects
EPPB has been shown to have significant biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. EPPB also inhibits the replication of viruses by targeting specific viral proteins. In addition, EPPB has been shown to have anti-inflammatory effects.
实验室实验的优点和局限性
One of the advantages of EPPB is its specificity for the oncoprotein MDM2, which makes it a promising candidate for cancer therapy. EPPB has also been shown to have broad-spectrum antiviral activity, which makes it a potential candidate for the treatment of viral infections. However, one of the limitations of EPPB is its low solubility in water, which can make it challenging to use in certain experiments.
未来方向
There are several future directions for the research on EPPB. One potential direction is to investigate the use of EPPB in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to investigate the use of EPPB in the treatment of other viral infections, such as influenza and hepatitis C. Additionally, future research could focus on improving the solubility of EPPB to make it more accessible for use in experiments.
合成方法
The synthesis of EPPB involves a multi-step process that includes the reaction of 2-methyl-1-phenylpropylamine with 3-chloro-2-ethoxyethanol, followed by the reaction of the resulting product with benzoyl chloride. The final product is obtained after purification using column chromatography.
科学研究应用
EPPB has been extensively studied for its potential therapeutic applications. The compound has been shown to inhibit the interaction between the oncoprotein MDM2 and the tumor suppressor protein p53, which is a critical step in the development of cancer. EPPB has also been shown to inhibit the replication of various viruses, including HIV-1, Ebola virus, and Zika virus.
属性
产品名称 |
3-(2-ethoxyethoxy)-N-(2-methyl-1-phenylpropyl)benzamide |
|---|---|
分子式 |
C21H27NO3 |
分子量 |
341.4 g/mol |
IUPAC 名称 |
3-(2-ethoxyethoxy)-N-(2-methyl-1-phenylpropyl)benzamide |
InChI |
InChI=1S/C21H27NO3/c1-4-24-13-14-25-19-12-8-11-18(15-19)21(23)22-20(16(2)3)17-9-6-5-7-10-17/h5-12,15-16,20H,4,13-14H2,1-3H3,(H,22,23) |
InChI 键 |
VGDIEAZXLQNTRR-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC(C2=CC=CC=C2)C(C)C |
规范 SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC(C2=CC=CC=C2)C(C)C |
溶解度 |
6.2 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256748.png)
![3-[4-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile](/img/structure/B256750.png)



![1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol](/img/structure/B256756.png)
![3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide](/img/structure/B256759.png)


![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256763.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B256764.png)


